N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide
Description
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group at the 1-position and a 3-methylphenoxyacetamide moiety at the 3-position. Its molecular formula is inferred as C₂₂H₂₆N₂O₅ (molecular weight ≈ 398.45 g/mol), with key functional groups contributing to its physicochemical properties, including lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14-5-4-6-17(9-14)28-13-20(24)22-15-10-21(25)23(12-15)16-7-8-18(26-2)19(11-16)27-3/h4-9,11,15H,10,12-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQJAZIBILTNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps. One common method involves the base-catalyzed Claisen-Schmidt condensation of 3,4-dimethoxyacetophenone with p-bromo benzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the pyrrolidinone and phenoxyacetamide groups . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrrolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. This modulation can lead to the inhibition of pro-inflammatory mediators and the reduction of oxidative damage .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
Key Structural and Functional Comparisons
Backbone and Core Structure: The target compound shares a pyrrolidinone core with and compounds but differs in substituents. The 3,4-dimethoxyphenyl group is common among A-740003, Rip-B, and the target compound, suggesting a pharmacophore role in receptor binding . A-740003 incorporates a quinolinyl-cyanoimino group, enhancing P2X7 receptor selectivity and potency compared to the target compound’s simpler 3-methylphenoxy group .
Rip-B (benzamide derivative) lacks the pyrrolidinone ring, reducing conformational rigidity and possibly limiting target engagement .
The target compound’s structural similarity suggests possible overlap in mechanism, though activity data are lacking. The ureido linker in ’s compound introduces additional hydrogen-bonding capacity, which could improve binding affinity but may also affect metabolic stability .
Molecular Weight and Drug-Likeness :
- The target compound (≈398 g/mol) falls within the acceptable range for oral bioavailability, unlike A-740003 (≈487 g/mol), which may face challenges in pharmacokinetics .
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and anticonvulsant effects, supported by relevant data and case studies.
- Molecular Formula : C₂₄H₂₄N₂O₅
- Molecular Weight : 420.5 g/mol
- CAS Number : 900997-06-0
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various compounds similar to this compound against bacterial strains, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Findings :
- Compounds with similar structural motifs exhibited significant activity against S. aureus and MRSA isolates. For instance, one study reported minimum inhibitory concentrations (MICs) that indicated a strong inhibitory effect on these pathogens, suggesting that modifications in the phenyl ring could enhance antimicrobial properties .
2. Cytotoxic Activity
Cytotoxicity assays have been performed to assess the potential of this compound against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Results :
- The compound demonstrated notable cytotoxic effects with IC₅₀ values indicating effective inhibition of cell proliferation in both cancer cell lines. For example, related compounds showed IC₅₀ values ranging from 20 μM to 30 μM against HeLa cells, highlighting the potential of this class of compounds in cancer therapy .
3. Anticonvulsant Activity
The anticonvulsant properties of compounds similar to this compound have been investigated using animal models.
Study Insights :
- In a study using the maximal electroshock (MES) test, certain derivatives exhibited significant anticonvulsant activity at doses of 100 mg/kg. The structure–activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly influenced the anticonvulsant efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Tested Cell Lines/Organisms | IC₅₀/MIC Values | Comments |
|---|---|---|---|
| Antimicrobial | S. aureus, MRSA | Significant MICs | Effective against resistant strains |
| Cytotoxicity | MCF-7, HeLa | 20 μM - 30 μM | Promising for cancer treatment |
| Anticonvulsant | MES test in mice | Effective at 100 mg/kg | Indicates potential for epilepsy treatment |
Case Studies and Research Findings
- Antimicrobial Evaluation : A study highlighted that compounds structurally related to this compound displayed enhanced activity against MRSA through modifications in their phenyl substituents .
- Cytotoxic Assessment : Research focusing on the cytotoxic effects of related compounds revealed that those with specific heterocyclic structures exhibited significant growth inhibition in cancer cell lines, suggesting a pathway for further drug development .
- Anticonvulsant Testing : A comprehensive evaluation using various animal models provided insights into the anticonvulsant profiles of these compounds, establishing a foundation for future pharmacological studies aimed at treating epilepsy .
Q & A
Basic: What synthetic strategies are effective for preparing N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide?
Answer:
A common approach involves coupling substituted pyrrolidinone intermediates with phenoxyacetamide derivatives. For example:
- Step 1: Synthesize the 5-oxopyrrolidin-3-yl scaffold via cyclization of γ-lactam precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Functionalize the pyrrolidine nitrogen with 3,4-dimethoxyphenyl groups using nucleophilic substitution or Buchwald–Hartwig amination .
- Step 3: Introduce the 2-(3-methylphenoxy)acetamide moiety via amide coupling (e.g., EDC/HOBt or DCC) with chloroacetylated intermediates .
Key Considerations: Monitor reaction progress using TLC (e.g., silica gel, ethyl acetate/hexane eluent) and purify via column chromatography. Intermediate hygroscopicity may require anhydrous conditions .
Advanced: How do conformational variations in the pyrrolidinone ring impact biological activity?
Answer:
X-ray crystallography of analogous compounds (e.g., dichlorophenylacetamide derivatives) reveals three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° . These conformational differences arise from steric repulsion and hydrogen bonding (N–H⋯O), which stabilize R₂²(10) dimer motifs . Such flexibility may influence binding to biological targets (e.g., enzymes or receptors) by altering π-π stacking or hydrogen-bond donor/acceptor profiles. Computational modeling (e.g., DFT or MD simulations) is recommended to correlate conformation-activity relationships.
Basic: What analytical techniques validate the purity and structure of this compound?
Answer:
- HPLC-MS: Confirm molecular weight (e.g., ESI-MS) and purity (>95% by UV detection at 254 nm) .
- NMR: Assign protons on the pyrrolidinone ring (δ 2.5–4.0 ppm for methylene/methine groups) and aromatic methoxy signals (δ 3.7–3.9 ppm) .
- Elemental Analysis: Verify C, H, N percentages within ±0.4% of theoretical values .
- FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or animal models (e.g., Wistar vs. Sprague-Dawley rats) .
- Metabolic Stability: Check for species-specific cytochrome P450 metabolism using liver microsomes .
- Solubility Artifacts: Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS over 24h .
Mitigation: Standardize protocols (e.g., NIH guidelines) and include positive controls (e.g., glibenclamide for hypoglycemic studies) .
Basic: What in vivo models are suitable for evaluating hypoglycemic activity?
Answer:
- STZ-induced Diabetic Rats: Monitor blood glucose levels after oral administration (50–100 mg/kg) for 7–14 days .
- OGTT (Oral Glucose Tolerance Test): Administer 2 g/kg glucose and measure insulin sensitivity at 0, 30, 60, and 120 min .
- Toxicity Screening: Assess liver/kidney function via ALT, AST, and creatinine levels in Wistar albino mice at 500–1000 mg/kg doses .
Advanced: What structural analogs show improved pharmacokinetic profiles?
Answer:
- Cyano-Substituted Analogs: Introducing a cyano group at the acetamide side chain enhances metabolic stability (t₁/₂ > 4h in human hepatocytes) .
- Fluorinated Derivatives: 4-Fluorophenoxy substitutions improve blood-brain barrier penetration (logP ~2.5 vs. ~3.2 for parent compound) .
- PEGylated Versions: Polyethylene glycol conjugates reduce renal clearance (CLrenal < 0.5 mL/min/kg) .
Basic: How to troubleshoot low yields in the final amide coupling step?
Answer:
- Activation Issues: Replace EDC with TBTU or HATU for sterically hindered amines .
- Solvent Choice: Use DCM or THF instead of DMF to minimize side reactions .
- Purification: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar byproducts .
Advanced: What crystallographic data exist for related acetamide derivatives?
Answer:
Crystal structures of N-(dichlorophenyl)acetamide analogs (CCDC depositions) show:
- Hydrogen Bonding: N–H⋯O dimers with bond lengths of 1.88–2.02 Å .
- Torsional Angles: Pyrazolyl and phenyl rings deviate by 44.5°–77.5°, influencing packing into P2₁/c space groups .
- Thermal Parameters: Displacement ellipsoids (Ueq > 0.08 Ų) indicate dynamic disorder in methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
